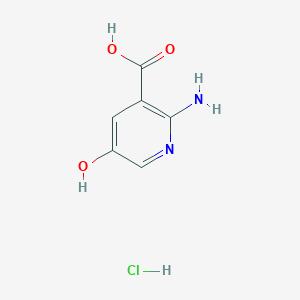

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

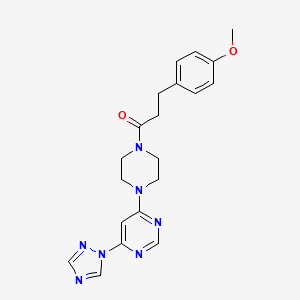

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoicacid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. This compound is a derivative of lysine, an amino acid that is essential for protein synthesis. Fmoc-Lys(Mtt)-OH is commonly used in peptide synthesis due to its ability to protect the lysine residue from unwanted reactions.

Aplicaciones Científicas De Investigación

Synthesis and Peptide Applications

Fmoc is widely utilized in the synthesis of non-proteinogenic amino acids and their derivatives, serving as a key component in the development of novel compounds with potential therapeutic applications. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid demonstrates the versatility of Fmoc-protected amino acids in producing complex molecules in good yield (Adamczyk & Reddy, 2001).

Protection Group Chemistry

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is notable for its application in protecting hydroxy-groups alongside a variety of acid- and base-labile protecting groups. Its removal can be efficiently achieved with triethylamine, showcasing its utility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by enhancing methodology through improved solid supports, linkages, and side chain protecting groups. This advancement has facilitated the synthesis of biologically active peptides and proteins under a variety of conditions, highlighting the orthogonal nature of Fmoc SPPS (Fields & Noble, 2009).

Photocatalytic Applications

Fmoc derivatives have been explored for photocatalytic applications, such as in the decarboxylative arylation of α-amino acids, demonstrating the potential of Fmoc-protected compounds in facilitating light-driven synthetic transformations (Chen, Lu, & Wang, 2019).

Analytical Chemistry

In analytical chemistry, Fmoc derivatives have been utilized in capillary zone electrophoresis for the indirect fluorescence detection of amino acids, highlighting the importance of Fmoc chemistry in enhancing detection sensitivity and specificity in small-sample analyses (Kuhr & Yeung, 1988).

Mecanismo De Acción

Target of Action

The primary targets of (2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as Fmoc-L-Kynurenine, are enzymes in the kynurenine pathway . This pathway is responsible for the metabolism of the essential amino acid tryptophan . The primary target for inactivation is the photosystem II (PSII) reaction center .

Mode of Action

Fmoc-L-Kynurenine interacts with its targets through key interactions between the carboxylate group and specific residues in the active site of the enzyme . These interactions are thought to be important in substrate binding and recognition .

Biochemical Pathways

Fmoc-L-Kynurenine affects the kynurenine pathway, which is the major route for tryptophan metabolism in mammals . An imbalance between beneficial and harmful kynurenines has been associated with the pathogenesis and biological mechanisms of various disorders .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Fmoc-L-Kynurenine’s action are related to its role in the kynurenine pathway. It results in the formation of several immunomodulatory metabolites . These metabolites have essential roles in the regulation of NMDA (N‐methyl‐d‐aspartate) receptor function and free radical production .

Action Environment

The action of Fmoc-L-Kynurenine can be influenced by environmental factors such as light intensity . For instance, high light intensities can result in damage to the photosynthetic membrane proteins and suboptimal activity, a phenomenon called photoinhibition . This suggests that the efficacy and stability of Fmoc-L-Kynurenine could be affected by environmental conditions.

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Kynurenine is involved in several biochemical reactions. It is a substrate for enzymes such as kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) . KATs are responsible for the synthesis of kynurenic acid, a neuroprotective compound . On the other hand, KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine .

Molecular Mechanism

The molecular mechanism of Fmoc-L-Kynurenine involves its interaction with various biomolecules. As a substrate for KAT and KMO, it binds to these enzymes and undergoes enzymatic transformations . In addition, Fmoc-L-Kynurenine can function as an alternate substrate for TAA1/TAR enzymes, competitively inhibiting their activity .

Temporal Effects in Laboratory Settings

The effects of Fmoc-L-Kynurenine can change over time in laboratory settings. For instance, a fluorescence-based assay for the detection of kynurenine in urine showed a linear response at clinically relevant ranges (1–20 μM), indicating the stability of this compound over time .

Dosage Effects in Animal Models

In animal models, the effects of Fmoc-L-Kynurenine can vary with different dosages. For instance, in a phase 1 study, participants received an intravenous infusion of varying doses of L-Kynurenine, and the vascular effects were investigated in rats .

Metabolic Pathways

Fmoc-L-Kynurenine is involved in the kynurenine pathway, a complex catabolic cascade during tryptophan degradation . This pathway involves several enzymes and cofactors, and Fmoc-L-Kynurenine’s involvement can affect metabolic flux and metabolite levels.

Transport and Distribution

Fmoc-L-Kynurenine is transported across the cell membrane by the System L transporter SLC7A5 . This transporter is responsible for the uptake of Fmoc-L-Kynurenine into cells, influencing its localization and accumulation.

Propiedades

IUPAC Name |

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQSJVSXLYNBV-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)